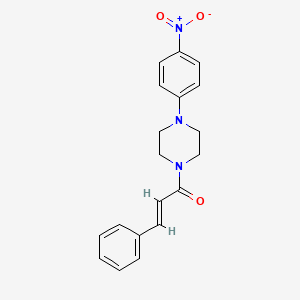

1-cinnamoyl-4-(4-nitrophenyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-[4-(4-nitrophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c23-19(11-6-16-4-2-1-3-5-16)21-14-12-20(13-15-21)17-7-9-18(10-8-17)22(24)25/h1-11H,12-15H2/b11-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRWMKKHVOTZMKW-IZZDOVSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Cinnamoyl 4 4 Nitrophenyl Piperazine and Its Derivatives

Retrosynthetic Analysis of the 1-Cinnamoyl-4-(4-nitrophenyl)piperazine Molecular Architecture

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection is at the amide bond, yielding two key synthons: a cinnamoyl electrophile and a 4-(4-nitrophenyl)piperazine nucleophile. A further disconnection of the 4-(4-nitrophenyl)piperazine at the aryl C-N bond reveals a piperazine (B1678402) synthon and a 4-nitrophenyl electrophile. This logical deconstruction points to a convergent synthetic strategy. The synthetic equivalents for these synthons are cinnamoyl chloride and 4-(4-nitrophenyl)piperazine, respectively. The latter can be synthesized from piperazine and an activated 4-nitro-substituted benzene ring.

Comprehensive Synthetic Routes and Reaction Optimizations

The forward synthesis, guided by the retrosynthetic analysis, involves the preparation of the key intermediate, 4-(4-nitrophenyl)piperazine, followed by its acylation with a cinnamoyl derivative.

Synthesis of the 4-(4-Nitrophenyl)piperazine Core Intermediate

The formation of the 4-(4-nitrophenyl)piperazine core is a critical step, and several methods have been developed to achieve this, primarily involving nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.

A prevalent method for the synthesis of 4-(4-nitrophenyl)piperazine is the nucleophilic aromatic substitution (SNAr) reaction between piperazine and an aryl halide bearing an electron-withdrawing group, such as 1-chloro-4-nitrobenzene. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack by the secondary amine of piperazine.

A typical procedure involves reacting N-(4-hydroxyphenyl)piperazine with 1-chloro-4-nitrobenzene in the presence of an organic base like N,N-diisopropylethylamine (Hünig's base) in a high-boiling solvent such as N-methylpyrrolidone (NMP) at elevated temperatures (120-125°C) google.com. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) google.com.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature |

| N-(4-Hydroxyphenyl)piperazine | 1-Chloro-4-nitrobenzene | N,N-Diisopropylethylamine | N-Methylpyrrolidone | 120-125°C |

| Piperazine | 1-Fluoro-4-nitrobenzene | Potassium Carbonate | Dimethyl Sulfoxide | 100°C |

| 1-(4-methoxyphenyl)piperazine | p-chloronitrobenzene | Not specified | Not specified | Not specified |

This table presents various reported reaction conditions for the synthesis of 4-(4-nitrophenyl)piperazine and its analogs.

Optimization of these conditions can involve screening different bases, solvents, and temperature ranges to maximize the yield and minimize side products. For instance, using a non-protonic solvent and an appropriate base like sodium hydroxide or potassium hydroxide can facilitate the condensation and cyclization reactions google.com.

An alternative approach to the synthesis of the piperazine core involves starting from more fundamental precursors. One such method utilizes diethanolamine, which is first reacted with hydrobromic acid to form a bis(2-bromoethyl)amine intermediate. This intermediate can then undergo cyclization with a substituted aniline, such as p-anisidine, in a one-pot synthesis to yield a 1-arylpiperazine derivative core.ac.ukdissertationtopic.net. This method avoids the handling of carcinogenic bis(2-chloroethyl)amine core.ac.uk. The resulting 1-(4-methoxyphenyl)piperazine can then be N-arylated with p-chloronitrobenzene to form 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine dissertationtopic.net. Subsequent demethylation can yield a hydroxylated derivative core.ac.ukdissertationtopic.net.

Another strategy involves the use of N,N-bis(2-haloethyl)-4-nitroaniline as a precursor, which can undergo condensation and cyclization with an appropriate aniline derivative in a non-protonic solvent under alkaline conditions google.com.

| Piperazine Precursor | Arylating Agent | Key Transformation |

| Diethanolamine | p-Anisidine / p-chloronitrobenzene | In situ formation of piperazine ring followed by N-arylation |

| N,N-bis(2-haloethyl)-4-nitroaniline | p-Methoxyaniline | Condensation and cyclization |

This table outlines alternative precursors and their corresponding transformations for the synthesis of the functionalized piperazine core.

Introduction Strategies for the Cinnamoyl Moiety

Once the 4-(4-nitrophenyl)piperazine intermediate is obtained, the cinnamoyl group is introduced via an acylation reaction. The most common method involves the use of cinnamoyl chloride as the acylating agent. The reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrochloric acid byproduct.

In a general procedure analogous to the synthesis of similar compounds, 4-(4-nitrophenyl)piperazine would be dissolved in a suitable solvent like dichloromethane or N,N-dimethylformamide (DMF). A tertiary amine base, such as triethylamine or diisopropylethylamine, is added, followed by the dropwise addition of cinnamoyl chloride at a controlled temperature, often starting at 0°C and then allowing the reaction to proceed at room temperature or with gentle heating.

| Piperazine Derivative | Acylating Agent | Base | Solvent |

| 4-(4-nitrophenyl)piperazine | Cinnamoyl chloride | Triethylamine | Dichloromethane |

| 4-(1-piperazinyl)phenol | Benzoyl chlorides | DIPEA | DMF |

This table details typical conditions for the acylation of piperazine derivatives.

Derivatization and Functionalization Strategies of the this compound Scaffold

Further modification of the this compound scaffold can be undertaken to explore its chemical space and potential biological activities. These modifications can be targeted at several positions on the molecule.

One key site for derivatization is the nitro group on the phenyl ring. The nitro group can be reduced to an amine using various reducing agents, such as zinc dust in the presence of hydrochloric acid or through catalytic hydrogenation. This resulting amino group can then be further functionalized, for example, through acylation, sulfonylation, or diazotization followed by substitution reactions.

Analytical Methodologies for Compound Identification and Purity Assessment

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and the determination of the purity of this compound.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis provides detailed information about the molecular structure of the compound. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are fundamental for confirming the compound's structure.

In the ¹H NMR spectrum, characteristic signals are expected for the protons of the cinnamoyl, nitrophenyl, and piperazine moieties. The vinyl protons of the cinnamoyl group typically appear as doublets in the downfield region (around 6.5-7.8 ppm) with a large coupling constant (~15 Hz) indicating a trans configuration. Aromatic protons from the phenyl and nitrophenyl groups resonate in the 7.3-8.2 ppm range. The protons on the piperazine ring usually appear as two distinct multiplets in the aliphatic region (around 3.4-3.9 ppm), corresponding to the methylene groups adjacent to the two different nitrogen atoms.

The ¹³C NMR spectrum provides information on the carbon framework. Key signals include the amide carbonyl carbon (around 165-170 ppm), carbons of the aromatic rings (115-150 ppm), and the alkene carbons of the cinnamoyl group (120-145 ppm). The four distinct carbon signals of the piperazine ring are expected in the 40-55 ppm range.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would show strong characteristic absorption bands. A strong band around 1650-1670 cm⁻¹ corresponds to the C=O stretching of the tertiary amide. The C=C stretching of the alkene and aromatic rings appears in the 1590-1640 cm⁻¹ region. Strong absorptions around 1500-1530 cm⁻¹ and 1330-1350 cm⁻¹ are indicative of the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, respectively. semanticscholar.org

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₁₉H₁₉N₃O₃), the expected molecular ion peak [M]⁺ would be at m/z 337.14. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. nih.gov Common fragmentation patterns involve cleavage of the amide bond and fragmentation of the piperazine ring. researchgate.net

Table 2: Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Value/Region |

| ¹H NMR | Vinyl Protons (CH=CH) | δ 6.5-7.8 ppm (d, J ≈ 15 Hz) |

| Aromatic Protons | δ 7.3-8.2 ppm (m) | |

| Piperazine Protons | δ 3.4-3.9 ppm (m) | |

| ¹³C NMR | Amide Carbonyl (C=O) | δ 165-170 ppm |

| Aromatic/Alkene Carbons | δ 115-150 ppm | |

| Piperazine Carbons | δ 40-55 ppm | |

| IR | Amide C=O Stretch | 1650-1670 cm⁻¹ |

| NO₂ Asymmetric Stretch | 1500-1530 cm⁻¹ | |

| NO₂ Symmetric Stretch | 1330-1350 cm⁻¹ | |

| MS | Molecular Ion [M]⁺ | m/z 337.14 |

Chromatographic Methods for Purity and Isolation

Chromatographic methods are crucial for assessing the purity of the synthesized compound and for its isolation from reaction mixtures.

Thin-Layer Chromatography (TLC) : TLC is a rapid and convenient method for monitoring reaction progress and making a preliminary assessment of purity. nih.gov For this compound, silica gel plates (Silica gel 60 F₂₅₄) are typically used as the stationary phase. A mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate (B1210297) or acetone) serves as the mobile phase. The ratio is adjusted to achieve an optimal retention factor (Rf) value, typically between 0.3 and 0.5. Visualization is achieved under UV light (at 254 nm) due to the UV-active nature of the aromatic rings.

High-Performance Liquid Chromatography (HPLC) : HPLC is a highly sensitive and quantitative method for determining the purity of the final product. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. A C18 (octadecyl) column is typically employed as the stationary phase. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate buffer or water with formic acid/trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol. unodc.org A gradient elution method, where the proportion of the organic solvent is increased over time, often provides the best separation of the main product from any impurities. Detection is commonly performed using a UV detector, set at a wavelength where the compound exhibits strong absorbance (e.g., around 254 nm or 320 nm). nih.gov

Table 3: Typical Chromatographic Conditions

| Technique | Parameter | Typical Conditions |

| TLC | Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 1:1 v/v) | |

| Visualization | UV light (254 nm) | |

| HPLC | Stationary Phase | C18 column (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water (0.1% TFA), B: Acetonitrile (0.1% TFA) | |

| Elution | Gradient (e.g., 30% B to 95% B over 20 min) | |

| Detection | UV at 254 nm | |

| Flow Rate | 1.0 mL/min |

Exploration of Molecular Interactions and in Vitro Biological Activities of 1 Cinnamoyl 4 4 Nitrophenyl Piperazine

Frameworks for In Vitro Biological Screening and Assay Development

The initial assessment of a compound's biological activity typically involves a variety of in vitro screening and assay development frameworks. For a molecule like 1-cinnamoyl-4-(4-nitrophenyl)piperazine, a tiered screening approach would be logical. This would begin with broad-based cell viability or cytotoxicity assays in various cell lines to establish a general activity profile and concentration range for further testing.

Following initial toxicity profiling, more specific functional assays are employed. Given the structural motifs present in this compound, assays for enzyme inhibition, receptor binding, and modulation of cellular signaling pathways would be prioritized. For instance, enzyme inhibition assays would likely focus on hydrolases and transferases, classes of enzymes known to be targeted by similar bioactive molecules. The development of these assays often utilizes established methodologies such as spectrophotometric or fluorometric detection of substrate turnover.

Receptor-ligand binding assays represent another critical framework, essential for identifying interactions with specific cellular receptors. sigmaaldrich.com These assays are commonly performed using radiolabeled ligands to determine the binding affinity and selectivity of the test compound for a panel of receptors, such as G-protein coupled receptors (GPCRs) or ion channels. sigmaaldrich.com High-throughput screening (HTS) platforms, often employing 384-well filter plates, allow for the rapid and efficient screening of compounds against a large number of targets, conserving both reagents and the compound of interest. sigmaaldrich.com

Investigation of Molecular Target Identification and Engagement

Enzyme Inhibition and Activation Profiling (e.g., Hydrolases, Transferases)

The structural components of this compound suggest potential interactions with various enzymes. Notably, derivatives of both cinnamoyl piperazine (B1678402) and nitrophenylpiperazine have been investigated for their enzyme inhibitory activities.

A recent study focused on a series of 4-nitrophenylpiperazine derivatives as potential inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.gov In this study, one of the derivatives featuring an indole (B1671886) moiety demonstrated a significant tyrosinase inhibitory effect with an IC50 value of 72.55 μM. nih.gov Kinetic analysis of the most potent compound from this series revealed a mixed-type inhibition of the tyrosinase enzymatic reaction, suggesting that it may bind to both the free enzyme and the enzyme-substrate complex. nih.gov

Furthermore, research into benzoyl and cinnamoyl piperazine/piperidine (B6355638) amides has also identified them as tyrosinase inhibitors. nih.govacs.org This suggests that the cinnamoyl moiety, in combination with a piperazine core, can contribute to the inhibition of this enzyme. nih.govacs.org

In a different line of investigation, fluorinated cinnamylpiperazines were evaluated as potential ligands for monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. nih.gov Although the synthesized derivatives in that particular study did not exhibit high binding affinity, it points to the potential for cinnamylpiperazine (B8809312) scaffolds to interact with transferases like MAO-B. nih.gov

The following table summarizes the enzyme inhibition data for compounds structurally related to this compound.

| Compound Class | Enzyme Target | Key Findings | Reference |

| 4-Nitrophenylpiperazine Derivatives | Tyrosinase | A derivative with an indole moiety showed an IC50 of 72.55 μM and exhibited mixed-type inhibition. | nih.gov |

| Cinnamoyl Piperazine Amides | Tyrosinase | Identified as inhibitors of tyrosinase. | nih.govacs.org |

| Fluorinated Cinnamylpiperazines | Monoamine Oxidase B (MAO-B) | Investigated as potential ligands, though high affinity was not observed in the tested series. | nih.gov |

Receptor Ligand Binding Affinity Determination and Selectivity Studies

The piperazine ring is a common scaffold in many centrally active agents, often conferring affinity for various neurotransmitter receptors. Studies on arylpiperazine derivatives have demonstrated their ability to bind to a range of receptors, including dopamine (B1211576) and serotonin (B10506) receptors. For instance, a study on 1-cinnamyl-4-(2-methoxyphenyl)piperazine (B3436121) derivatives revealed high affinity for the dopamine D2 receptor and low to moderate affinity for the 5-HT1A and 5-HT2A serotonin receptors.

Another class of potential targets for piperazine-containing compounds is the sigma receptor family. A study on arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives identified a ligand with a high affinity for the σ1 receptor (Ki = 0.96 ± 0.05 nM) and a 96-fold selectivity over the σ2 receptor. nih.gov This highlights the potential for the piperazine core to be incorporated into selective receptor ligands. nih.gov

Given these findings, it is plausible that this compound could exhibit binding affinity for one or more of these receptor types. A comprehensive radioligand binding screen would be necessary to determine its receptor affinity profile and selectivity.

Protein-Compound Interaction Analysis Using Biophysical Methods

To understand the direct physical interaction between a compound and a protein, various biophysical methods can be employed. These techniques can confirm binding, determine binding affinity, and provide insights into the thermodynamics and kinetics of the interaction.

Fluorescence spectroscopy is a commonly used method to study protein-compound interactions. For example, the interaction between a piperazine-substituted anthracene-BODIPY dyad and Bovine Serum Albumin (BSA) was investigated using this technique. mdpi.com Changes in the fluorescence properties of the compound upon binding to the protein can provide information about the binding affinity and conformational changes in the protein. mdpi.com

Other powerful biophysical techniques include Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). SPR can dynamically detect biomolecular interactions in real-time, providing kinetic data on association and dissociation rates. mdpi.com ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

Computational methods, such as molecular docking, are also valuable tools for predicting the binding mode of a compound within the active site of a protein. nih.govnih.gov These in silico approaches can help to rationalize structure-activity relationships and guide the design of more potent analogs. nih.govnih.gov

Unraveling Cellular Mechanisms of Action (In Vitro Cellular Models)

Modulation of Intracellular Signaling Pathways

Beyond direct interaction with enzymes and receptors, bioactive compounds can exert their effects by modulating intracellular signaling pathways. The piperazine moiety has been implicated in compounds that affect various cellular processes.

One study on a piperazine-containing compound (PCC) in human liver cancer cell lines demonstrated its ability to induce apoptosis through both the intrinsic and extrinsic pathways. researchgate.net This was evidenced by a decrease in mitochondrial membrane potential, release of cytochrome c, and activation of caspases 3/7, 8, and 9. researchgate.net Furthermore, the compound was shown to suppress the translocation of NF-κB to the nucleus and induce cell cycle arrest in the G1 phase. researchgate.net

Another study revealed that piperazine derivatives can enhance the permeability of epithelial cell monolayers by increasing myosin-mediated contraction, which leads to the disruption of cell-cell contacts. acs.org This suggests a mechanism of action involving the modulation of cytoskeletal dynamics and cell adhesion.

Phenolic compounds, a broad class that includes the cinnamoyl group, are known to modulate a wide range of inflammation-associated signaling pathways. nih.gov These include the nuclear factor (NF)-κB, activator protein (AP)-1, and mitogen-activated protein kinase (MAPK) pathways. nih.gov Therefore, it is conceivable that this compound could influence these or other signaling cascades, leading to a variety of cellular responses. The specific pathways affected would need to be elucidated through targeted in vitro cellular assays, such as reporter gene assays, Western blotting for key signaling proteins, and flow cytometry for cell cycle analysis.

Analysis of Cellular Uptake, Distribution, and Subcellular Localization

The ability of a compound to traverse the cell membrane and accumulate at its site of action is fundamental to its biological activity. While direct studies on the cellular uptake and subcellular localization of this compound are not extensively available, insights can be drawn from related piperazine-containing molecules. For instance, certain piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have demonstrated good membrane permeability and tend to disperse throughout the cytoplasm of the cell. nih.gov This suggests that the lipophilic nature of the cinnamoyl and nitrophenyl groups in this compound may facilitate its passive diffusion across the plasma membrane.

The piperazine ring itself, being a flexible scaffold, can influence the pharmacokinetic properties of a molecule. researchgate.net The presence of the nitro group on the phenyl ring could also play a role in its cellular distribution. Upon entering the cell, the compound's localization would be dictated by its affinity for various organelles and macromolecules. The planar structure of the cinnamoyl and phenyl rings might allow for intercalation into hydrophobic pockets of proteins or even DNA, a mechanism observed for some naphthalimide-piperazine compounds that inhibit topoisomerase-II. nih.gov Further investigation using fluorescently labeled analogs of this compound would be necessary to definitively map its subcellular distribution and identify its primary intracellular targets.

Effects on Fundamental Cellular Processes (e.g., Proliferation, Apoptosis, Migration)

Proliferation:

A hallmark of cancer is uncontrolled cell proliferation. A significant body of research points to the antiproliferative activity of piperazine derivatives against various cancer cell lines. nih.govnih.govnih.gov For example, a novel piperazine derivative, designated C505, has been shown to effectively inhibit cancer cell proliferation with a GI50 (Growth Inhibition 50) value ranging from 0.06 to 0.16 μM. nih.govresearchgate.nete-century.us This potent antiproliferative effect is often attributed to the induction of cell cycle arrest.

Apoptosis:

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many chemotherapeutic agents exert their effects by inducing apoptosis. Studies on piperazine derivatives have revealed their capacity to trigger this process in cancer cells. The aforementioned compound C505, for instance, induces caspase-dependent apoptosis. nih.govresearchgate.nete-century.us This process involves the activation of a cascade of cysteine proteases called caspases, which are central executioners of apoptosis. The induction of apoptosis by piperazine derivatives can occur through the inhibition of key cancer signaling pathways, such as the PI3K/AKT, Src family kinases, and BCR-ABL pathways. nih.gove-century.us Furthermore, other piperazine derivatives have been shown to induce apoptosis in leukemia cells through both mitochondrial- and death receptor-mediated pathways. nih.gov

Migration:

The ability of cancer cells to migrate is a critical step in metastasis, the primary cause of cancer-related mortality. The cinnamoyl moiety of this compound is of particular interest in this context. Cinnamic acid and its derivatives have been shown to possess anticancer properties, including the inhibition of cell migration. nih.gov A study on 2-(4-cinnamoyl-1-piperazinyl)-quinoline derivatives demonstrated their ability to reduce the migration of B16F10 melanoma cells. researchgate.net This suggests that the cinnamoyl group, in concert with the piperazine scaffold, could contribute to the anti-migratory potential of this compound.

In Vitro Pharmacological Profiling and Potency Determination

To quantify the biological activity of a compound, standardized in vitro assays are employed to determine its potency. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key parameters in this assessment.

The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function, while the EC50 value is the concentration that induces a response halfway between the baseline and maximum after a specified exposure time.

Studies on other cinnamoyl and piperazine derivatives have also reported a range of IC50 values depending on the specific chemical structure and the cancer cell line being tested. For example, certain substituted cinnamoyl piperidinyl acetate (B1210297) derivatives have shown IC50 values in the micromolar range for cholinesterase inhibition. nih.gov Novel vindoline-piperazine conjugates have demonstrated significant antiproliferative effects with GI50 values in the low micromolar range against a panel of human tumor cell lines. mdpi.com The table below summarizes the reported potency of some related piperazine derivatives.

| Compound Class | Cell Line(s) | Potency Metric | Value (µM) |

| Piperazine Derivative (C505) | K562, HeLa, AGS | GI50 | 0.06 - 0.16 |

| Vindoline-Piperazine Conjugate (23) | MDA-MB-468 (Breast Cancer) | GI50 | 1.00 |

| Vindoline-Piperazine Conjugate (25) | HOP-92 (Lung Cancer) | GI50 | 1.35 |

| Substituted Cinnamoyl Piperidinyl Acetates | - | IC50 (BChE) | 13.49 - 43.69 |

This table is for illustrative purposes and includes data from compounds structurally related to this compound.

The determination of precise IC50 and EC50 values for this compound against a panel of cancer cell lines would be a critical next step in evaluating its therapeutic potential.

Structure Activity Relationship Sar Studies of 1 Cinnamoyl 4 4 Nitrophenyl Piperazine Derivatives

Rational Design Principles for Structural Modifications

The rational design of new analogs based on the 1-cinnamoyl-4-(4-nitrophenyl)piperazine scaffold involves a systematic approach to modifying its three main components to enhance a desired biological effect. The piperazine (B1678402) ring itself is a common motif in medicinal chemistry, known for its ability to confer favorable pharmacokinetic properties. nih.gov

The cinnamoyl group offers several points for modification that can significantly impact biological activity. These alterations can influence the compound's electronic properties, steric bulk, and ability to form interactions with biological targets.

Key modifications to the cinnamoyl substituent include:

Substitution on the Phenyl Ring: The introduction of various substituents on the phenyl ring of the cinnamoyl moiety can modulate the electronic and steric nature of the molecule. For instance, in a study of related cinnamoyl piperazine amides as tyrosinase inhibitors, it was observed that the nature and position of substituents on this ring played a significant role in the inhibitory activity. nih.gov Generally, electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy (B1213986), hydroxyl groups) can be introduced at the ortho, meta, or para positions to probe the electronic requirements of the binding site. nih.gov

Alteration of the Acrylamide Linker: The α,β-unsaturated carbonyl system of the cinnamoyl group is a key feature that can participate in various biological interactions. Modifications to this linker, such as saturation to a hydrocinnamoyl derivative, can assess the importance of the double bond for activity. Changes in the geometry of the double bond (E vs. Z isomers) can also be explored to understand the spatial requirements of the target.

Replacement of the Phenyl Ring: The phenyl ring can be replaced with other aromatic or heteroaromatic systems (e.g., pyridyl, thienyl, furyl) to explore different steric and electronic interactions with the biological target.

The following table summarizes the impact of representative modifications to the cinnamoyl substituent on biological activity, based on findings from related cinnamoyl derivatives.

| Modification | Rationale | Observed/Expected Impact on Activity |

| Addition of electron-withdrawing groups (e.g., -Cl, -Br) to the phenyl ring | To enhance electronic interactions with the target. | Potency can be increased, as seen with a 2-chloro substituent in some cholinesterase inhibitors. nih.gov |

| Addition of electron-donating groups (e.g., -OCH3) to the phenyl ring | To alter hydrogen bonding capacity and electronic distribution. | The effect is position-dependent; for example, a 2-methoxy group slightly reduced activity in some series. nih.gov |

| Replacement of the phenyl ring with a heteroaromatic ring | To introduce new hydrogen bonding opportunities and alter polarity. | Can lead to improved interactions with the target, depending on the specific heterocycle. |

The 4-nitrophenyl group is another critical component for SAR studies. Modifications to this part of the molecule can influence its electronic character and how it fits into a binding pocket.

Key modifications to the nitrophenyl substituent include:

Position of the Nitro Group: Moving the nitro group from the para (4) position to the ortho (2) or meta (3) position can significantly alter the molecule's electronic and steric profile, which can in turn affect its interaction with a biological target. The antiproliferative effect of some related compounds was found to increase when the nitro substituent was shifted from the ortho- to the para-position. researchgate.net

Replacement of the Nitro Group: The nitro group, being a strong electron-withdrawing group, can be substituted with other groups of varying electronic properties, such as cyano (-CN), trifluoromethyl (-CF3), or halogens (-F, -Cl, -Br). This allows for a systematic investigation of the role of electronic effects on activity.

Introduction of Additional Substituents: Adding other substituents to the nitrophenyl ring can further probe the steric and electronic requirements of the binding site. For example, the introduction of a methyl or methoxy group alongside the nitro group can provide insights into the size and polarity tolerance of the target.

The following table illustrates the rationale and potential outcomes of modifying the nitrophenyl substituent.

| Modification | Rationale | Observed/Expected Impact on Activity |

| Shifting the nitro group from para to meta or ortho position | To investigate the optimal position for electronic and steric interactions. | The para position is often favorable for activity in related series of compounds. researchgate.net |

| Replacing the nitro group with other electron-withdrawing groups | To fine-tune the electronic properties of the phenyl ring. | May maintain or enhance activity, depending on the specific group and its interaction with the target. |

| Introducing a second substituent on the phenyl ring | To explore additional binding interactions and optimize steric fit. | Can either increase or decrease activity depending on the nature and position of the substituent. |

Key modifications to the piperazine ring system include:

Ring Conformation: Introducing substituents on the carbon atoms of the piperazine ring can lock it into specific chair or boat conformations, which can be beneficial if a particular three-dimensional arrangement is required for binding.

Replacement with other Cyclic Amines: Replacing the piperazine ring with other cyclic amines, such as piperidine (B6355638) or homopiperazine, can alter the basicity and the spatial orientation of the cinnamoyl and nitrophenyl moieties. In some classes of compounds, replacing the piperazine ring with morpholine (B109124) or pyrrolidine (B122466) has led to a noticeable decrease in activity. nih.gov

Introduction of Chiral Centers: The introduction of chiral centers on the piperazine ring can lead to enantiomers with different biological activities, providing insights into the stereochemical requirements of the target.

The following table summarizes the design principles for modifying the piperazine ring.

| Modification | Rationale | Observed/Expected Impact on Activity |

| Substitution on the piperazine ring carbons | To restrict conformational flexibility and probe steric tolerance. | Can lead to an increase in potency if the locked conformation is the bioactive one. |

| Replacement with other heterocyclic rings | To alter basicity and the spatial arrangement of substituents. | Often results in a significant change in activity, with piperazine frequently being the optimal scaffold. nih.gov |

| Introduction of a chiral center | To investigate stereoselective binding. | May result in enantiomers with significantly different potencies. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a quantitative correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies can be instrumental in predicting the activity of novel analogs and in understanding the key molecular features that govern their biological effects.

The first step in QSAR modeling is the selection and calculation of molecular descriptors that encode the structural features of the molecules. These descriptors can be broadly categorized as:

Constitutional Descriptors: These describe the basic molecular composition and include parameters such as molecular weight, number of atoms, number of bonds (single, double, triple), and number of rings. scispace.comopenpharmaceuticalsciencesjournal.com

Topological Descriptors: These are numerical representations of the molecular topology, reflecting the connectivity of atoms. Examples include connectivity indices and shape indices.

Electronic Descriptors: These descriptors quantify the electronic properties of a molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide detailed information about the electronic structure of a molecule.

3D Descriptors: These descriptors are calculated from the three-dimensional coordinates of the atoms and include information about the molecule's size, shape, and surface area.

For piperazine derivatives, a variety of descriptors have been shown to be important in QSAR models for different biological activities. nih.gov

The following table provides examples of molecular descriptors that could be relevant for QSAR studies of this compound derivatives.

| Descriptor Type | Examples | Information Encoded |

| Constitutional | Molecular Weight, nDB (number of double bonds), nO (number of oxygen atoms) | Basic molecular properties and composition. scispace.comopenpharmaceuticalsciencesjournal.com |

| Electronic | Dipole Moment, HOMO/LUMO energies | Electronic distribution and reactivity. nih.gov |

| Topological | Wiener index, Kier & Hall connectivity indices | Molecular branching and connectivity. |

| 3D | Molecular Surface Area, Molecular Volume | Size and shape of the molecule. |

Once the descriptors are calculated, a mathematical model is developed to correlate them with the biological activity. Multiple Linear Regression (MLR) is a commonly used statistical technique for this purpose. scispace.comopenpharmaceuticalsciencesjournal.com The goal is to generate a linear equation that can predict the activity of new compounds based on their descriptor values.

The development of a robust QSAR model involves several key steps:

Data Set Preparation: A dataset of compounds with known biological activities is compiled. This dataset is then typically divided into a training set for model development and a test set for external validation. scispace.comopenpharmaceuticalsciencesjournal.com

Descriptor Selection: From the large pool of calculated descriptors, a subset that is most relevant to the biological activity is selected. This is often done using statistical methods like stepwise regression or genetic algorithms. nih.gov

Model Generation: A regression model is built using the selected descriptors and the biological activities of the compounds in the training set.

Model Validation: The predictive power of the QSAR model is rigorously assessed. Internal validation techniques, such as leave-one-out cross-validation (q²), are used to check the robustness of the model. External validation is performed by using the model to predict the activities of the compounds in the test set, and the predictive r² (r²_pred) is calculated. scispace.comopenpharmaceuticalsciencesjournal.com

A statistically significant QSAR model for piperazine derivatives would typically have a high squared correlation coefficient (R²) for the training set, a high cross-validated correlation coefficient (q²), and a high predictive r² for the test set. scispace.comopenpharmaceuticalsciencesjournal.com Such a model can then be reliably used to guide the design of new this compound derivatives with potentially improved biological activity.

Elucidation of Key Pharmacophoric Features for Biological Activity

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target and trigger a response. For this compound, the key pharmacophoric features can be dissected by considering its three main structural components: the cinnamoyl moiety, the piperazine linker, and the 4-nitrophenyl group.

The Cinnamoyl Moiety: The cinnamoyl group, an α,β-unsaturated carbonyl system, is a well-known pharmacophore present in numerous biologically active compounds. The double bond in conjugation with the carbonyl group can act as a Michael acceptor, potentially forming covalent bonds with nucleophilic residues (such as cysteine) in the active site of target proteins. The aromatic ring of the cinnamoyl group can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions. Substituents on this phenyl ring can significantly modulate the electronic properties and steric bulk of the molecule, thereby influencing its binding affinity and selectivity.

The Piperazine Linker: The piperazine ring is a common scaffold in medicinal chemistry, valued for its ability to provide a conformationally restricted yet flexible linker between two pharmacophoric groups. mdpi.com Its two nitrogen atoms can act as hydrogen bond acceptors, and when protonated, as hydrogen bond donors. The distance and geometric orientation between the cinnamoyl and nitrophenyl moieties, dictated by the piperazine ring, are critical for optimal interaction with a biological target. Modifications to the piperazine ring, such as substitution, can alter its conformation and basicity, which in turn can affect the compound's pharmacokinetic and pharmacodynamic properties.

Based on the analysis of related compounds, a hypothetical pharmacophore model for this compound derivatives could include:

A hydrogen bond acceptor (the carbonyl oxygen).

A hydrophobic aromatic region (the cinnamoyl phenyl ring).

A hydrogen bond acceptor (the piperazine nitrogens).

Another hydrophobic aromatic region (the nitrophenyl ring).

A potential hydrogen bond acceptor (the nitro group).

The spatial arrangement of these features would be critical for biological activity.

Contributions of SAR to Lead Compound Optimization and Design Strategies

Structure-activity relationship studies are fundamental to the process of lead optimization, where an initial hit compound is systematically modified to improve its potency, selectivity, and pharmacokinetic properties. While specific lead optimization data for this compound is not available, general strategies can be proposed based on the SAR of analogous compounds.

Strategies for Optimization:

Modification of the Cinnamoyl Phenyl Ring: Introducing various substituents (e.g., hydroxyl, methoxy, halogen) at different positions (ortho, meta, para) of the cinnamoyl phenyl ring can probe the steric and electronic requirements of the binding site. For instance, hydroxyl or methoxy groups could introduce additional hydrogen bonding interactions, potentially increasing potency.

Alterations of the α,β-Unsaturated System: Saturation of the double bond to produce a hydrocinnamoyl derivative would eliminate the Michael acceptor capability. Comparing the activity of the cinnamoyl versus the hydrocinnamoyl analog can reveal whether covalent interaction is a mechanism of action.

Substitution on the Piperazine Ring: Introducing small alkyl groups on the carbon atoms of the piperazine ring could restrict its conformation, potentially leading to a more favorable binding orientation and increased selectivity.

Modification of the Nitrophenyl Moiety:

Positional Isomers: Moving the nitro group to the ortho or meta position would alter the electronic properties and the spatial arrangement of the hydrogen bond accepting feature.

Replacement of the Nitro Group: Substituting the nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups (e.g., amino, methoxy) would systematically probe the electronic requirements for activity. An amino group, for example, could introduce a hydrogen bond donor feature.

Illustrative Data from Related Piperazine Derivatives:

While not specific to the title compound, SAR data from other piperazine series can illustrate the impact of such modifications. For example, in a series of antiproliferative 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile compounds, substitutions on the benzoyl moiety significantly influenced their activity against renal cancer cell lines. nih.gov

Computational Approaches and Molecular Modeling of 1 Cinnamoyl 4 4 Nitrophenyl Piperazine

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding mode and affinity of a ligand to a target protein.

Prediction of Ligand-Protein Binding Modes and Affinities

Given the structural features of 1-cinnamoyl-4-(4-nitrophenyl)piperazine, several protein targets can be postulated for molecular docking studies. The cinnamoyl group is a known feature in compounds targeting enzymes such as cyclooxygenase-2 (COX-2) and 4-hydroxyphenylpyruvate dioxygenase (HPPD), while the nitrophenylpiperazine moiety has been investigated for its interaction with targets like tyrosinase and DNA. nih.govbohrium.combohrium.com

Docking simulations would likely predict that the cinnamoyl portion of the molecule engages with hydrophobic pockets within the active sites of these enzymes. The nitrophenylpiperazine part could form crucial interactions with amino acid residues through hydrogen bonding and pi-pi stacking. The predicted binding affinities, often expressed as a docking score or binding energy (in kcal/mol), would provide a quantitative measure of the ligand's potential efficacy against these targets. For instance, studies on similar nitrophenylpiperazine derivatives have shown binding affinities in the range of -7.4 to -7.5 kcal/mol with DNA. bohrium.com Cinnamoyl derivatives have also demonstrated significant binding affinities with various protein targets. benthamscience.comwaocp.org

| Potential Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Reference Moiety |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 to -10.0 | Arg120, Tyr355, Ser530 | Cinnamoyl |

| Tyrosinase | -7.0 to -8.5 | His244, His263, Phe264 | Nitrophenylpiperazine |

| DNA (Minor Groove) | -7.0 to -8.0 | Adenine/Thymine-rich regions | Nitrophenylpiperazine |

| 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) | -9.0 to -11.0 | Phe381, Phe424 | Cinnamoyl |

Analysis of Key Intermolecular Interactions at Target Sites

A detailed analysis of the docked poses would reveal the specific intermolecular interactions that stabilize the ligand-protein complex. For this compound, these interactions would likely include:

Hydrogen Bonds: The carbonyl oxygen of the cinnamoyl group and the nitro group on the phenyl ring are potential hydrogen bond acceptors, likely interacting with donor residues such as arginine, serine, or tyrosine in the active site. The nitrogen atoms of the piperazine (B1678402) ring could also participate in hydrogen bonding.

Hydrophobic Interactions: The phenyl rings of both the cinnamoyl and nitrophenyl groups, as well as the aliphatic chain, would be expected to form van der Waals and hydrophobic interactions with nonpolar residues like leucine, valine, and phenylalanine.

Pi-Pi Stacking: The aromatic rings of the compound could engage in pi-pi stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan within the binding pocket, a common feature in the binding of cinnamoyl and phenylpiperazine derivatives. bohrium.com

Pi-Cation Interactions: The protonated nitrogen of the piperazine ring could form pi-cation interactions with aromatic residues.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a more realistic representation of the biological environment compared to static docking models.

Conformational Dynamics and Stability of this compound in Biological Environments

MD simulations of this compound, typically performed in an aqueous solvent box to mimic physiological conditions, would reveal its conformational flexibility. Analysis of the root-mean-square deviation (RMSD) of the ligand over the simulation trajectory would indicate its stability within a protein binding site. A stable RMSD value suggests that the ligand maintains a consistent binding pose. Root-mean-square fluctuation (RMSF) analysis would highlight the more flexible regions of the molecule, likely the linker between the cinnamoyl and piperazine moieties. Studies on related piperazine derivatives have utilized MD simulations to understand their stability and interactions in solution. researchgate.net

Characterization of Binding Energetics and Ligand Egress/Ingress

MD simulations allow for the calculation of binding free energies using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These calculations provide a more accurate estimation of binding affinity by considering the dynamic nature of the complex and the effects of the solvent. Furthermore, advanced MD techniques such as steered molecular dynamics (SMD) or umbrella sampling could be employed to study the pathways of ligand entry into and exit from the active site, providing valuable information on the kinetics of binding.

| Simulation Parameter | Typical Value/Condition | Information Gained |

|---|---|---|

| Simulation Time | 100 - 500 nanoseconds | Long-term stability and conformational changes |

| Force Field | AMBER, CHARMM, GROMOS | Accurate representation of interatomic forces |

| Solvent Model | TIP3P, SPC/E (Explicit Water) | Mimics physiological aqueous environment |

| Temperature and Pressure | 300 K, 1 atm (NPT ensemble) | Simulates physiological conditions |

| Binding Free Energy (MM/GBSA) | Calculated (e.g., -50 to -100 kcal/mol) | Quantitative measure of binding affinity |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties and reactivity of molecules with high accuracy. nih.govnih.gov

For this compound, DFT calculations would be employed to determine its optimized molecular geometry, Mulliken atomic charges, and the energies of its frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. hakon-art.com

These calculations can also predict spectroscopic properties, such as IR and NMR spectra, which can be compared with experimental data to validate the computed structure. researchgate.netscielo.org.mx The molecular electrostatic potential (MEP) map generated from DFT calculations would identify the electron-rich and electron-deficient regions of the molecule, providing insights into its non-covalent interaction capabilities and potential sites for metabolic reactions. For instance, the nitro group and carbonyl oxygen would be expected to be regions of negative potential, attractive to electrophilic attack.

| Quantum Chemical Property | Predicted Value/Characteristic | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Electron-donating ability |

| LUMO Energy | ~ -2.5 eV | Electron-accepting ability |

| HOMO-LUMO Energy Gap (ΔE) | ~ 4.0 eV | Chemical reactivity and stability |

| Dipole Moment | ~ 5-7 Debye | Polarity and solubility |

| Molecular Electrostatic Potential (MEP) | Negative potential on nitro and carbonyl groups | Sites for electrophilic attack and intermolecular interactions |

Electronic Structure, Reactivity, and Electrostatic Potential Analysis

Understanding the electronic structure of a molecule is fundamental to predicting its reactivity and interaction with biological systems. For this compound, methods like Density Functional Theory (DFT) are employed to calculate its electronic properties. These calculations provide information on the distribution of electrons within the molecule, which is crucial for identifying regions that are susceptible to electrophilic or nucleophilic attack.

Key parameters derived from electronic structure calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive.

From the HOMO and LUMO energies, global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.

The Molecular Electrostatic Potential (MEP) is another vital tool that maps the electrostatic potential onto the molecule's electron density surface. The MEP provides a visual representation of the charge distribution, highlighting regions of negative potential (rich in electrons and prone to electrophilic attack) and positive potential (electron-deficient and susceptible to nucleophilic attack). For this compound, the MEP would likely show negative potential around the oxygen atoms of the nitro and carbonyl groups, and positive potential around the hydrogen atoms.

Table 1: Hypothetical Reactivity Descriptors for this compound Derived from DFT Calculations

| Parameter | Description | Hypothetical Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 eV |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.5 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.0 eV |

| Global Electrophilicity Index (ω) | χ² / (2η) | 5.06 eV |

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis of this compound is essential to identify its stable low-energy conformations, which are the most likely to bind to a biological target. The molecule possesses several rotatable bonds, leading to a high degree of flexibility.

A Potential Energy Surface (PES) scan is a computational method used to explore the conformational space of a molecule. longdom.orgscispace.com This is achieved by systematically rotating one or more dihedral angles and calculating the potential energy at each increment. The resulting data can be plotted to create an energy landscape, which maps the energy of the molecule as a function of its geometry. longdom.org The valleys on this landscape correspond to stable, low-energy conformers, while the peaks represent high-energy transition states.

For this compound, key dihedral angles to investigate would include the bonds connecting the cinnamoyl group to the piperazine ring and the nitrophenyl group to the piperazine ring. By understanding the energy barriers between different conformations, researchers can gain insight into the molecule's flexibility and the likelihood of it adopting a specific bioactive conformation upon binding to a receptor.

Table 2: Illustrative Potential Energy Surface Scan Data for a Key Dihedral Angle in this compound

| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) |

|---|---|

| 0 | 5.2 |

| 30 | 3.1 |

| 60 | 1.5 |

| 90 | 0.0 (Global Minimum) |

| 120 | 1.8 |

| 150 | 3.5 |

| 180 | 6.0 (Local Maximum) |

Ligand-Based and Structure-Based Drug Design Strategies

Computational modeling plays a pivotal role in modern drug design. For a compound like this compound, both ligand-based and structure-based approaches can be utilized to discover and optimize its potential therapeutic applications.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful ligand-based drug design technique. mdpi.comnih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. If this compound is identified as a biologically active compound, a pharmacophore model can be generated based on its structure. nih.gov

The key pharmacophoric features of this molecule would likely include hydrogen bond acceptors (the oxygen atoms of the carbonyl and nitro groups), a hydrogen bond donor (if any available), aromatic rings, and hydrophobic regions. This model can then be used as a 3D query for virtual screening of large chemical databases. dovepress.com Virtual screening is a computational technique that allows for the rapid screening of millions of compounds to identify those that match the pharmacophore model and are therefore likely to exhibit the desired biological activity. univ-tlemcen.dz This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources.

Table 3: Potential Pharmacophoric Features of this compound

| Feature | Potential Location on the Molecule |

|---|---|

| Hydrogen Bond Acceptor | Carbonyl oxygen, Nitro group oxygens |

| Aromatic Ring | Phenyl ring of the cinnamoyl group, Nitrophenyl ring |

| Hydrophobic Group | The entire aromatic systems and aliphatic parts of the piperazine ring |

| Positive Ionizable | Piperazine nitrogen (under physiological pH) |

De Novo Design Approaches Guided by Molecular Modeling

De novo drug design is a computational strategy for creating novel molecules from scratch. This approach can be guided by the structure of a known active compound or a biological target. This compound can serve as an excellent starting point or scaffold for de novo design.

In one approach, the molecule can be computationally "grown" within the active site of a target protein. Fragments are added incrementally to the scaffold to optimize interactions with the surrounding amino acid residues, leading to the design of new, more potent compounds.

Alternatively, the molecule can be deconstructed into its constituent fragments: the cinnamoyl group, the piperazine linker, and the 4-nitrophenyl group. These fragments can then be used as building blocks in a de novo design program. The program can explore different ways of combining these and other chemical fragments to generate a library of novel molecules with diverse structures but retaining the key features required for biological activity. This approach allows for the exploration of new chemical space and the potential discovery of compounds with improved efficacy and pharmacokinetic properties.

Table 4: Molecular Fragments of this compound for De Novo Design

| Fragment | Chemical Moiety | Potential Role in Drug Design |

|---|---|---|

| Fragment 1 | Cinnamoyl group | Provides aromatic and hydrophobic interactions; can be modified to alter binding affinity. |

| Fragment 2 | Piperazine linker | A versatile and common scaffold in medicinal chemistry; provides a rigid or semi-rigid connection between fragments and can be functionalized. |

| Fragment 3 | 4-Nitrophenyl group | Provides aromatic interactions; the nitro group can be replaced with other substituents to modulate electronic properties and binding. |

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

Advanced Applications and Future Research Directions of 1 Cinnamoyl 4 4 Nitrophenyl Piperazine

Development of 1-Cinnamoyl-4-(4-nitrophenyl)piperazine as a Chemical Probe for Biological Systems

Currently, there is no specific data on the use of this compound as a chemical probe. However, its structural components suggest a potential for such applications. The nitrophenylpiperazine moiety is utilized in neuroscience research to investigate neurotransmitter effects, which hints at its potential to interact with biological targets. chemimpex.com To be developed as a chemical probe, the compound would need to exhibit high affinity and selectivity for a specific biological target. Future research would involve screening the compound against various enzymes, receptors, and cellular pathways to identify a primary target. Should a specific interaction be identified, the molecule could be modified, for instance, by incorporating a fluorescent tag or a reactive group to allow for visualization or covalent labeling of the target protein.

Exploration of Novel Biological Targets through High-Throughput Screening Methodologies

High-throughput screening (HTS) offers a powerful method for identifying new biological activities of chemical compounds by testing them against a vast number of targets. ewadirect.com this compound could be included in large compound libraries for HTS campaigns. ku.edu These screens could assess its activity across a wide range of assays, including cell viability, enzyme inhibition, and receptor binding. cuanschutz.edu Given that derivatives of cinnamoylpiperazine have shown potential as antinociceptive and anticonvulsant agents researchgate.net, and nitrophenylpiperazine derivatives have been investigated as tyrosinase inhibitors nih.govnih.gov, an HTS approach could uncover entirely new therapeutic areas for this specific molecule. A typical HTS workflow would involve:

| Screening Phase | Description |

| Primary Screen | Initial screening of this compound at a single concentration against a large panel of biological targets to identify "hits." |

| Dose-Response Analysis | Hits from the primary screen are then tested at multiple concentrations to determine their potency (e.g., IC50 or EC50 values). |

| Secondary Assays | Further testing of confirmed hits in more complex, often cell-based, assays to confirm their biological activity and assess selectivity. |

| Hit-to-Lead Optimization | Promising compounds undergo chemical modification to improve their potency, selectivity, and pharmacokinetic properties. |

Methodological Advancements in the Synthesis and Evaluation of Complex Piperazine (B1678402) Scaffolds

The synthesis of piperazine-containing compounds is an active area of chemical research. While specific advanced synthetic routes for this compound are not detailed in the literature, general methods for creating similar structures exist. The synthesis of cinnamoyl piperazine derivatives can be achieved through pathways like the Wittig reaction. researchgate.net The 1-(4-nitrophenyl)piperazine (B103982) core itself is a known chemical intermediate. chemimpex.com Future research in this area could focus on developing more efficient, scalable, and environmentally friendly synthetic methods. This might include exploring novel catalytic systems or flow chemistry approaches. Furthermore, advancements in analytical techniques would be crucial for the evaluation and quality control of these complex scaffolds.

Unexplored Research Avenues and Potential for Fundamental Mechanistic Discoveries

Given the limited specific research on this compound, numerous research avenues remain unexplored. The combination of the cinnamoyl and nitrophenylpiperazine moieties in a single molecule could lead to novel biological activities not present in the individual components. For example, derivatives of cinnamic acid have been noted for anti-inflammatory and antimicrobial properties. ashdin.com Similarly, N-phenylpiperazine derivatives have been evaluated against various bacterial and fungal pathogens. researchgate.net

Future fundamental research could investigate:

Antimicrobial Properties : Screening the compound against a broad panel of bacteria and fungi, including drug-resistant strains.

Anticancer Activity : Evaluating its cytotoxic effects on various cancer cell lines, as many heterocyclic compounds containing piperazine exhibit anticancer properties.

Neuropharmacological Effects : Building on the known central nervous system activities of some piperazine derivatives to explore effects on neurotransmitter systems. researchgate.net

Such studies could lead to the discovery of new mechanisms of action and open up new therapeutic possibilities for this class of compounds.

Q & A

Q. What are the optimal synthetic routes for 1-cinnamoyl-4-(4-nitrophenyl)piperazine, and how can purity be ensured?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. A three-step route is common:

Core formation : React 4-(4-nitrophenyl)piperazine with a cinnamoyl chloride derivative in anhydrous dichloromethane under nitrogen, using triethylamine as a base.

Demethylation (if intermediates have protecting groups): Optimize using boron tribromide (BBr₃) in dichloromethane at 0–5°C, achieving >80% yield .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve ≥95% purity.

Key Validation : Monitor reaction progress via TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (e.g., absence of residual solvent peaks) .

Q. How can structural characterization of this compound be performed?

Methodological Answer: Use a multi-spectral approach:

- 1H/13C NMR : Identify piperazine ring protons (δ 2.5–3.5 ppm as multiplet) and cinnamoyl aromatic protons (δ 7.2–8.1 ppm). The nitro group’s electron-withdrawing effect shifts adjacent protons downfield .

- IR Spectroscopy : Confirm carbonyl (C=O stretch at ~1680 cm⁻¹) and nitro (asymmetric stretch at ~1520 cm⁻¹) groups.

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and fragmentation patterns (e.g., loss of NO₂ group at m/z 44) .

Q. What preliminary biological assays are recommended for this compound?

Methodological Answer: Prioritize assays based on structural analogs:

- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against S. aureus (Gram-positive) and E. coli (Gram-negative). Piperazine derivatives with nitro groups show MIC values of 8–32 µg/mL .

- Cytotoxicity : Test against HEK-293 cells (non-cancerous) via MTT assay to establish IC₅₀. Nitrophenyl derivatives often exhibit IC₅₀ > 50 µM, indicating low baseline toxicity .

- Receptor Binding : Screen for serotonin (5-HT) or dopamine receptor affinity using radioligand displacement assays. Piperazine cores often bind 5-HT₁A (Kᵢ ~100 nM) .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved (e.g., varying IC₅₀ values across studies)?

Methodological Answer: Address discrepancies through:

- Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time. For example, MTT assay results vary ±15% with >10% FBS .

- Metabolite Interference : Use LC-MS to identify degradation products (e.g., nitro-reduction metabolites) that may skew results.

- Structural Confirmation : Re-analyze batch purity via X-ray crystallography to rule out polymorphic forms affecting activity .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

- Salt Formation : React with HCl or citrate to improve aqueous solubility. Piperazine salts often increase solubility by 10–100x .

- Nanoformulation : Encapsulate in PLGA nanoparticles (70–100 nm size via sonication) for sustained release.

- Prodrug Design : Introduce ester groups at the cinnamoyl moiety to enhance membrane permeability, hydrolyzed in vivo by esterases .

Q. How does this compound interact with molecular targets?

Methodological Answer: Use computational and experimental approaches:

- Molecular Docking (AutoDock Vina) : Simulate binding to 5-HT₁A receptors (PDB: 7E2Z). The nitro group may form hydrogen bonds with Ser159, while the cinnamoyl group occupies hydrophobic pockets .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics. A typical KD for piperazine analogs is ~200 nM .

- Mutagenesis Studies : Replace key residues (e.g., Ser159Ala) to validate interaction sites .

Q. How do structural modifications (e.g., substituent changes) affect activity?

Q. What analytical methods detect degradation products under stressed conditions?

Methodological Answer:

- Forced Degradation : Expose to 0.1 M HCl (24h), 0.1 M NaOH (24h), 40°C/75% RH (14 days), and UV light (254 nm, 48h).

- HPLC-MS Analysis : Use a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid) to detect:

- Hydrolysis product : Loss of nitro group (Δ m/z -46).

- Photooxidation : Nitro → nitroso conversion (Δ m/z -16) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.